5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a carbaldehyde group and a dihydrobenzo[b][1,4]dioxin moiety
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10O4/c14-8-10-2-4-11(17-10)9-1-3-12-13(7-9)16-6-5-15-12/h1-4,7-8H,5-6H2 |
InChI Key |
AUCUCMXLVRHBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or dichloromethane are commonly used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring or the dihydrobenzo[b][1,4]dioxin moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Anticancer Activity : Preliminary research indicates potential anticancer effects, suggesting that the compound may interact with specific molecular targets in cancer cells.
Organic Synthesis
As a versatile building block, this compound is used in the synthesis of more complex molecules:
- Pharmaceuticals : It serves as an intermediate in the development of new drugs due to its unique structural features.
- Agrochemicals : The compound's reactivity allows it to be modified into various agrochemical agents.
Material Science
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde is also explored in material science:
- Advanced Materials : Its unique properties make it suitable for the development of polymers and dyes that require specific chemical functionalities.
Comparative Analysis with Related Compounds
The following table compares 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-carbaldehyde | Furan ring and aldehyde | Distinct reactivity patterns |
| Benzodioxole derivatives | Similar dioxole structure | Diverse biological activities |
| Furan-based aldehydes | Furan ring with varying substituents | Varied applications in organic synthesis |
The unique combination of dihydrobenzo[dioxin] moiety and furan aldehyde structure in 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde potentially influences its chemical reactivity and biological interactions differently compared to other similar compounds.
Case Studies
Recent studies have highlighted the applications of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde:
- Antibacterial Activity : A study demonstrated significant antibacterial effects against Staphylococcus aureus with derivatives showing minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antitumor Effects : Another investigation revealed that certain derivatives exhibited cytotoxic activity against various cancer cell lines, indicating potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde is unique due to the combination of its furan and dihydrobenzo[b][1,4]dioxin moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Biological Activity
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde can be represented as follows:
- Molecular Formula : C12H10O3
- Molecular Weight : 218.21 g/mol
This compound features a furan ring attached to a dihydrobenzo[d][1,4]dioxin moiety, which is significant for its interaction with biological targets.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives related to 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde. For example, related compounds have shown effectiveness against SARS-CoV-2 by inhibiting viral replication through various mechanisms including the disruption of viral entry and replication processes .
2. Anticancer Properties
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells at micromolar concentrations .
3. Antioxidant Effects
The antioxidant capacity of this compound has been evaluated through various assays. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
The biological activity of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde is primarily attributed to its ability to interact with specific biological targets:
- Molecular Docking Studies : Computational studies suggest that this compound can bind effectively to active sites of enzymes involved in cancer progression and viral replication. These interactions are characterized by favorable binding energies and specific hydrogen bonding patterns .
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as PARP1 (Poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells .
Study 1: Antiviral Efficacy
A study focusing on the antiviral efficacy against SARS-CoV-2 demonstrated that derivatives similar to 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde exhibited significant inhibition of viral replication in vitro. The IC50 values were determined to be in the low micromolar range, indicating potent antiviral activity .
Study 2: Cytotoxicity Against Cancer Cells
In another research study assessing cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), it was found that compounds with similar structures induced apoptosis at concentrations as low as 5 µM. The study utilized flow cytometry and caspase activity assays to confirm apoptotic pathways activation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
